甲基-2-溴-2-(噻吩-3-基)乙酸酯

描述

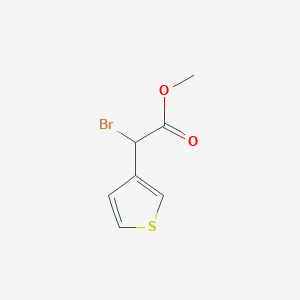

“Methyl 2-bromo-2-(thiophen-3-yl)acetate” is an organic compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.10 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 2-bromo-2-(thiophen-3-yl)acetate”, can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-2-(thiophen-3-yl)acetate” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring is a bromoacetate group, which includes a bromine atom and an acetate group .Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 2-bromo-2-(thiophen-3-yl)acetate”, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction . They can also undergo bromination reactions .科学研究应用

药物中间体的制备

2-溴-2-(噻吩-3-基)乙酸甲酯作为复杂有机化合物合成中的前体。例如,它已被用于通过格氏反应制备2-羟基-2,2-二(噻吩-2-基)乙酸甲酯。这一过程的产率为55.3%,对于教育目的具有重要意义,提高了学生对有机合成和科学研究的兴趣和技能(Min, 2015)。

有机化合物的合成

该化合物在创建具有制药和材料科学潜在应用的新型有机分子中也至关重要。例如,它已参与合成2,4-二氢-[1,2,4]-三唑-3-酮衍生物,这些衍生物经过进一步修饰和分析,以了解其结构性质和生物活性(Sancak 等,2010)。

材料科学应用

此外,2-溴-2-(噻吩-3-基)乙酸甲酯已被用于阳离子聚噻吩的合成,显示出作为反应性DNA结合聚合物的潜力。这表明其在生物技术和治疗诊断材料中的应用,提供了对基因传递系统的见解(Carreon 等,2014)。

安全和危害

While specific safety and hazard information for “Methyl 2-bromo-2-(thiophen-3-yl)acetate” is not available, general precautions should be taken when handling this compound. These include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .

未来方向

Thiophene derivatives, including “Methyl 2-bromo-2-(thiophen-3-yl)acetate”, have attracted significant interest due to their potential biological activities . Future research may focus on exploring these activities further, as well as developing more efficient synthesis methods for these compounds .

作用机制

Target of Action

Methyl 2-bromo-2-(thiophen-3-yl)acetate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture, where it acts as a reagent to facilitate the formation of new chemical bonds .

Mode of Action

This compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

While the specific biochemical pathways affected by Methyl 2-bromo-2-(thiophen-3-yl)acetate can vary depending on the context, it is primarily used in the synthesis of more complex organic compounds . The products of these reactions can then participate in various biochemical pathways, depending on their structure and functional groups .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . The distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and reactivity .

Result of Action

The primary result of the action of Methyl 2-bromo-2-(thiophen-3-yl)acetate is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and potential applications, from pharmaceuticals to materials science .

Action Environment

The action of Methyl 2-bromo-2-(thiophen-3-yl)acetate can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of other substances that can coordinate to the palladium catalyst . Additionally, the stability of the compound can be affected by exposure to light, heat, or moisture .

属性

IUPAC Name |

methyl 2-bromo-2-thiophen-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPIKJMCKLABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid](/img/structure/B2817437.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)

![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)